L-Glucono-1,5-lactone

説明

Nomenclature and Stereoisomeric Context of L-Glucono-1,5-lactone

This compound is systematically named (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one according to IUPAC nomenclature. nih.gov It is also commonly referred to as L-Gluconic acid delta-lactone. researchgate.net The compound is registered under the CAS number 52153-09-0. usbio.net Its molecular formula is C₆H₁₀O₆, and it has a molecular weight of 178.14 g/mol . nih.gov

The defining characteristic of this compound is its stereochemistry. As the "L" designation indicates, it is the enantiomer of the more common D-Glucono-1,5-lactone. This stereoisomeric relationship is pivotal to its function and application in research, as enzymes and biological systems often exhibit high stereospecificity. The spatial arrangement of the hydroxyl groups along the six-membered lactone ring dictates its specific interactions with biological molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | nih.gov |

| CAS Number | 52153-09-0 | usbio.net |

| Molecular Formula | C₆H₁₀O₆ | nih.gov |

| Molecular Weight | 178.14 g/mol | nih.gov |

| Appearance | White to off-white powder | usbio.net |

| Melting Point | 155 °C | usbio.net |

Historical Perspectives in this compound Research

A significant milestone in the study of this compound was the development of a convenient synthesis method from the readily available D-glucose, reported by Szarek and his colleagues in 1984. cdnsciencepub.comcdnsciencepub.com This process involved the conversion of D-glucose into a key intermediate, methyl 2,3-O-isopropylidene-β-D-gulofuranosiduronic acid, which was then transformed into this compound. cdnsciencepub.comcdnsciencepub.com This accessible synthetic route was crucial for enabling further research into the properties and applications of the L-isomer, which is not widely available from natural sources. google.com The synthesis of L-glucose from this compound was also a key aspect of this research, highlighting the lactone's role as a valuable synthetic precursor. cdnsciencepub.comcdnsciencepub.com

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for this compound is multifaceted, with significant investigations in biochemistry and organic synthesis.

In the realm of biochemistry , this compound serves as a critical substrate for studying enzymatic reactions and carbohydrate metabolism. Research has shown its involvement in the metabolic pathways of various microorganisms. For instance, in the human gut bacterium Bacteroides vulgatus, this compound is hydrolyzed by the enzyme Bvu0220 with high catalytic efficiency. nih.gov It is also utilized in studies of carbohydrate metabolism in organisms like Paracoccus laeviglucosivorans, where it is an intermediate in the oxidation of L-glucose. Furthermore, research has explored the inhibitory potential of gluconolactones. Studies on its D-isomer have shown inhibition of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. nih.gov While specific studies on this compound's effect on PKC are less common, the established activity of its enantiomer suggests a potential area for future investigation.

As a chiral building block in organic synthesis , this compound is a valuable precursor for the synthesis of rare L-sugars and their derivatives. Its defined stereochemistry makes it an ideal starting material for constructing complex molecules with specific biological activities. The synthesis of L-glucose from this compound remains a relevant application, providing access to this uncommon but important monosaccharide for various research purposes. google.com

Table 2: Key Research Applications of this compound

| Research Area | Specific Application | Significance | Key Findings | Reference |

| Biochemistry | Substrate for Enzymatic Studies | Understanding carbohydrate metabolism in microorganisms. | Hydrolyzed by lactonase in Bacteroides vulgatus. nih.gov Intermediate in L-glucose oxidation in Paracoccus laeviglucosivorans. | nih.gov |

| Organic Synthesis | Precursor for L-Sugar Synthesis | Provides access to rare L-sugars for research. | A convenient synthetic route from D-glucose to this compound enables the synthesis of L-glucose. | cdnsciencepub.comcdnsciencepub.com |

| Enzyme Inhibition | Potential Inhibitor of Protein Kinase C | Exploring therapeutic potential in cell signaling pathways. | The D-isomer is a known inhibitor of PKC, suggesting potential for the L-isomer. | nih.gov |

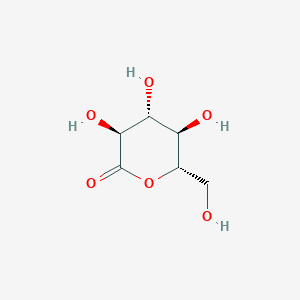

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-80-2 | |

| Record name | gluconolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for L Glucono 1,5 Lactone

Chemical Synthesis Pathways to L-Glucono-1,5-lactone

Chemical synthesis provides a direct, albeit complex, route to this compound. These pathways often involve the strategic use of protecting groups and stereospecific reactions to manipulate the chiral centers of a readily available starting material, such as a D-sugar derivative, to ultimately yield the L-enantiomer.

Enantioselective Synthesis from D-Glucose Precursors

A notable pathway for the synthesis of L-gluconic acid, the precursor to this compound, begins with the widely available D-glucono-1,5-lactone. This process involves a series of reactions designed to achieve the necessary stereochemical inversions.

An improved synthesis route involves a three-step process starting from D-glucono-1,5-lactone google.com:

Dibromination : D-glucono-1,5-lactone is first reacted with a hydrogen halide, such as hydrogen bromide, at a controlled temperature of 40 to 60 °C. This step is followed by the addition of methanol to produce 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone google.com.

Epoxide Formation : The resulting dibromo derivative is then treated with a Lewis base, like potassium carbonate or potassium fluoride, which facilitates an intramolecular cyclization to form the epoxide, 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone google.com.

Base-catalyzed Conversion to L-Gluconic Acid : The crucial enantiomeric conversion occurs when the bromo-epoxide intermediate is treated with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is conducted in an aqueous solution at a pH of at least 12 and a temperature between 45 and 60 °C, yielding an aqueous solution of L-gluconic acid or its corresponding salt google.com.

This pathway effectively transforms an inexpensive D-configuration starting material into the desired L-configuration precursor.

| Step | Starting Material | Key Reagents | Intermediate/Product | Conditions |

| 1 | D-Glucono-1,5-lactone | Hydrogen halide (e.g., HBr), Methanol | 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone | 40-60 °C |

| 2 | 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone | Lewis Base (e.g., K2CO3) | 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone | Catalytic water |

| 3 | 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone | Strong Base (e.g., NaOH, KOH) | L-Gluconic acid (salt) | pH ≥ 12, 45-60 °C |

Derivatization of Aldonic Acids to this compound

Once L-gluconic acid is synthesized, it must be converted into its cyclic ester, this compound. This process is an intramolecular esterification, commonly known as lactonization. The procedure typically involves the acidification of the L-gluconate salt solution with a strong acid to generate the free L-gluconic acid google.com. The subsequent removal of water drives the equilibrium towards the formation of the lactone. A common method involves heating the acidic solution to between 40 and 60 °C and concentrating it by removing the solvent. The addition of an alcoholic solvent can then be used to facilitate the crystallization of this compound google.com.

Lactonization Processes and Yield Optimization of this compound

The conversion of an aldonic acid to its lactone is a reversible equilibrium process. In an aqueous solution, L-gluconic acid exists in equilibrium with its two primary lactone forms: the six-membered ring this compound (a delta-lactone) and the five-membered ring L-Glucono-1,4-lactone (a gamma-lactone).

Optimizing the yield of the desired 1,5-lactone depends on shifting this equilibrium. Key factors influencing this process include:

Temperature : Increased temperatures generally favor the formation of the lactone by promoting the dehydration reaction google.com.

Concentration : Removing water from the reaction mixture, for instance by evaporation, drives the equilibrium toward the lactone products according to Le Chatelier's principle google.com.

pH : The lactonization of gluconic acid is favored in acidic conditions. Under neutral or alkaline conditions, the equilibrium shifts towards the open-chain carboxylate salt, and the lactone undergoes hydrolysis nih.gov.

Solvent : The addition of organic solvents, such as alcohols, can decrease the solubility of the lactone and promote its precipitation or crystallization, thereby pulling the equilibrium towards the desired product google.com.

By carefully controlling these conditions—acidifying the L-gluconate solution, concentrating it under heat, and inducing crystallization with an alcohol—the yield of this compound can be effectively maximized google.com.

Biocatalytic and Biotechnological Production of this compound

While chemical synthesis is the established route for this compound, biocatalytic methods are paramount in the industrial production of its D-enantiomer. These biotechnological processes, utilizing microbial fermentation and enzymatic reactions, are highly efficient for producing D-gluconic acid and D-Glucono-1,5-lactone from D-glucose. However, analogous established pathways for the direct biotechnological production of the L-enantiomer are not widely reported.

Microbial Fermentation Strategies for this compound Precursors

Microbial fermentation is the dominant industrial method for producing D-gluconic acid, the precursor to D-Glucono-1,5-lactone nih.govresearchgate.net. The most common and extensively studied microorganisms for this purpose are the fungus Aspergillus niger and bacteria from the genus Gluconobacter, such as Gluconobacter oxydans frontiersin.orgresearchgate.net.

In Aspergillus niger, the conversion is primarily extracellular. The enzyme glucose oxidase, located in the cell wall, oxidizes D-glucose to D-Glucono-1,5-lactone, which then hydrolyzes to D-gluconic acid nih.govfrontiersin.org. In Gluconobacter oxydans, the oxidation occurs in the periplasmic space, catalyzed by a membrane-bound glucose dehydrogenase nih.govfrontiersin.org.

Enzymatic Oxidation of Monosaccharides to this compound

The direct enzymatic oxidation of a monosaccharide is the first step in the biocatalytic production of gluconolactone (B72293). For the D-enantiomer, this reaction is efficiently catalyzed by the enzyme glucose oxidase (GOD) nih.govwikipedia.org. GOD specifically oxidizes the C-1 aldehyde group of β-D-glucose using molecular oxygen, producing D-Glucono-1,5-lactone and hydrogen peroxide wikipedia.orgresearchgate.net. This lactone is the immediate product, which subsequently hydrolyzes to D-gluconic acid wikipedia.org.

| Enzyme | Organism Source (Typical) | Substrate | Immediate Product |

| Glucose Oxidase (GOD) | Aspergillus niger (Fungus) | D-Glucose | D-Glucono-1,5-lactone |

| Glucose Dehydrogenase (GDH) | Gluconobacter oxydans (Bacteria) | D-Glucose | D-Glucono-1,5-lactone |

While the enzymatic route to D-Glucono-1,5-lactone is well-understood, a direct enzymatic pathway for this compound is not established. Nature does possess enzymes that act on L-configuration lactones, such as L-gulono-γ-lactone oxidase (GULO), which is a key enzyme in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals nih.govmdpi.com. This enzyme catalyzes the oxidation of L-gulono-1,4-lactone nih.govmdpi.comresearchgate.net. However, GULO acts on a different substrate and produces a different end product. The existence of such enzymes indicates that biocatalytic transformations of L-lactones are possible, but a specific oxidase or dehydrogenase that converts an L-monosaccharide directly to this compound has not been identified or harnessed for production purposes.

Genetic Engineering of Microorganisms for Enhanced this compound Production

The industrial synthesis of this compound, a direct precursor to gluconic acid, predominantly relies on microbial fermentation processes. Genetic engineering has emerged as a powerful tool to enhance the efficiency and yield of this compound production by modifying the metabolic pathways of various microorganisms. Key strategies focus on the overexpression of pivotal enzymes and the optimization of cellular processes to favor the conversion of glucose to this compound.

The primary enzymatic reaction in this bioconversion is the oxidation of β-D-glucose, catalyzed by glucose oxidase (GOD), which yields D-glucono-1,5-lactone and hydrogen peroxide (H₂O₂). The lactone then spontaneously hydrolyzes into gluconic acid. Consequently, enhancing the activity of GOD is a central aim of genetic modification.

Aspergillus niger is a filamentous fungus widely utilized for industrial gluconic acid production due to its high GOD output. frontiersin.org Researchers have successfully increased this compound and subsequent gluconic acid yields by overexpressing the GOD gene in A. niger. For instance, the recombinant strain A. niger GOEX8, which overexpresses the GOD gene, demonstrated a significant increase in both GOD activity and calcium gluconate production compared to its parent strain. frontiersin.org

Beyond targeting specific enzymes, metabolic engineering also involves broader modifications to the host organism's metabolism. For example, the bacterium Zymomonas mobilis, known for its efficient glucose uptake, has been engineered to produce gluconic acid. researchgate.netosti.gov This involves introducing and expressing heterologous genes for enzymes like glucose-fructose oxidoreductase.

The table below summarizes key research findings on the genetic engineering of microorganisms for enhanced gluconic acid (and by extension, this compound) production.

| Microorganism | Genetic Modification | Key Findings | Reference |

|---|---|---|---|

| Aspergillus niger | Overexpression of the glucose oxidase (god) gene (Strain GOEX8) | Produced significantly more calcium gluconate (160.5 ± 5.6 g/L) and exhibited higher GOD activity (1,438.6 ± 73.2 U/mg of protein) compared to the parent strain. | frontiersin.org |

| Penicillium oxalicum | Simultaneous expression of glucose oxidase and catalase from A. niger (Recombinant strain z19) | Successfully utilized for sodium gluconate production from cellulose. | frontiersin.org |

| Aspergillus niger | Transformation with multiple copies of the glucose oxidase (god) gene under the control of the gpdA promoter | Recombinant strain NRRL-3 (GOD3-18) produced up to four times more extracellular glucose oxidase than the wild type under identical culture conditions. | nih.gov |

| Aspergillus niger | Overexpression of the gene encoding alternative oxidase (aoxA) in an oxaloacetate hydrolase (oahA) expressing strain | Resulted in a higher glucose consumption rate, shortening the production period for organic acids. | nih.gov |

| Zymomonas mobilis | Metabolic engineering for sorbitol and gluconic acid production | Achieved high yields of both sorbitol and gluconic acid from a mixture of glucose and fructose. | nih.gov |

Biochemical Pathways and Metabolic Roles of L Glucono 1,5 Lactone

In Vivo Metabolism of L-Glucono-1,5-lactone in Biological Systems

The in vivo metabolism of this compound is characterized by its interconversion with L-gluconic acid and its integration into specialized catabolic pathways in certain microorganisms.

In aqueous environments, this compound exists in a dynamic equilibrium with its corresponding carboxylic acid, L-gluconic acid. This interconversion is a spontaneous hydrolysis reaction that does not require enzymatic catalysis, although the rate can be influenced by factors such as pH and temperature. The hydrolysis of the lactone ring leads to the formation of the open-chain L-gluconic acid.

Conversely, under acidic conditions, L-gluconic acid can undergo intramolecular esterification to form this compound, as well as the thermodynamically less stable L-glucono-1,4-lactone. The equilibrium in aqueous solution typically favors the acid form and the 1,5-lactone (delta-lactone) over the 1,4-lactone (gamma-lactone). This spontaneous interconversion is a key feature of its chemistry in biological systems.

In some microorganisms, the hydrolysis of gluconolactones is facilitated by enzymes known as gluconolactonases, which accelerate the conversion to gluconic acid. While much of the research has focused on D-gluconolactonase, it is plausible that analogous enzymes exist for the L-enantiomer in organisms that metabolize L-glucose.

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway for the synthesis of NADPH and pentose sugars. The entry point for glucose into the oxidative phase of the PPP involves its conversion to D-glucono-1,5-lactone-6-phosphate. Studies using isotopically labeled D-glucono-1,5-lactone have been instrumental in probing the flux through the PPP. These studies have demonstrated that D-gluconolactone can enter cells, be phosphorylated, and subsequently metabolized through the PPP.

Direct evidence for the integration of this compound into the pentose phosphate pathway is not well-documented. The enzymes of the PPP are stereospecific for the D-enantiomers of sugar phosphates. Therefore, it is unlikely that this compound would be a direct substrate for the enzymes of the conventional pentose phosphate pathway. However, in organisms that possess pathways for L-sugar metabolism, it is conceivable that this compound could be converted to intermediates that may eventually enter central metabolic pathways.

A notable example of this compound's role in metabolism is found in the L-glucose catabolic pathway of the bacterium Paracoccus species 43P. This organism is capable of utilizing L-glucose as a sole carbon source. The initial step in this pathway is the oxidation of L-glucose at the C1 position, a reaction catalyzed by an NAD+-dependent L-glucose dehydrogenase. This enzymatic oxidation yields this compound.

Subsequently, the this compound is spontaneously or enzymatically hydrolyzed to L-gluconate, which then undergoes a series of enzymatic reactions. These include dehydrogenation, dehydration, phosphorylation, and aldol cleavage, ultimately leading to the formation of pyruvate and D-glyceraldehyde-3-phosphate, which are intermediates of central glycolysis. This pathway highlights a specific and complete metabolic route for the catabolism of L-glucose where this compound is a key intermediate.

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Glucose | L-Glucose Dehydrogenase | This compound |

| 2 | This compound | (Spontaneous/Enzymatic Hydrolysis) | L-Gluconate |

| 3 | L-Gluconate | L-Gluconate Dehydrogenase | L-2-keto-3-deoxygluconate |

| 4 | L-2-keto-3-deoxygluconate | L-2-keto-3-deoxygluconate Kinase | L-2-keto-3-deoxy-6-phosphogluconate |

| 5 | L-2-keto-3-deoxy-6-phosphogluconate | L-2-keto-3-deoxy-6-phosphogluconate Aldolase | Pyruvate + D-Glyceraldehyde-3-phosphate |

Enzymatic Interactions and Regulatory Mechanisms of this compound

This compound and its enantiomer are known to interact with various enzymes, often acting as inhibitors. This inhibitory activity is a significant aspect of their biochemical role.

The structural similarity of aldonolactones to the pyranose ring of monosaccharides makes them effective competitive inhibitors of enzymes that process sugar substrates.

This compound has been shown to be an inhibitor of various glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds in carbohydrates. The lactone is thought to act as a transition state analog, mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction.

Studies on a variety of glycosidases have demonstrated inhibition by gluconolactones. For instance, D-glucono-1,5-lactone is a known potent inhibitor of β-glucosidases. While specific inhibitory data for this compound is less common, the principle of inhibition by aldonolactones is well-established. The inhibitory effect is dependent on the stereochemistry of the lactone and the specificity of the enzyme. For example, L-arabinono-1,5-lactone, which has a similar stereochemical arrangement to this compound at certain chiral centers, has been shown to inhibit α-L-arabinosidases. It is therefore expected that this compound would exhibit inhibitory activity against glycosidases that recognize L-glucose or structurally related L-sugars.

| Enzyme Class | Inhibitor | Mechanism of Inhibition | Significance |

|---|---|---|---|

| Glycosidases (e.g., β-glucosidases) | Glucono-1,5-lactones | Competitive inhibition; transition state analog | Regulation of carbohydrate metabolism and processing |

| α-L-arabinosidase | L-arabinono-1,5-lactone | Competitive inhibition | Demonstrates stereospecificity of lactone inhibition |

Enzyme Inhibition Studies by this compound

Non-competitive Inhibition Mechanisms

This compound and its D-isomer are recognized for their inhibitory effects on certain enzymes, particularly glycosidases. While specific research detailing this compound as a non-competitive inhibitor is limited, the mechanism can be understood by examining the well-documented inhibition of β-glucosidases by D-glucono-1,5-lactone and the principles of non-competitive inhibition.

Non-competitive inhibition is a form of enzyme inhibition where the inhibitor reduces the enzyme's activity, and its binding is independent of substrate binding. nih.gov The inhibitor binds to an allosteric site, which is a site different from the active site where the substrate binds. nih.gov This binding causes a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency. ucl.ac.uk Consequently, the enzyme-substrate-inhibitor complex cannot form a product. ucl.ac.uk A key characteristic of non-competitive inhibition is that the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex. nih.gov This type of inhibition leads to a decrease in the maximum reaction rate (Vmax) without affecting the substrate concentration at which the reaction rate is half of Vmax (Km), which is a measure of the enzyme's affinity for its substrate. nih.gov

D-glucono-1,5-lactone is a potent inhibitor of β-glucosidases. researchgate.netnih.gov For instance, it has been shown to be a complete inhibitor of amygdalin (B1666031) beta-glucosidase at a concentration of 1 mM. wikipedia.org The inhibitory effect of D-glucono-1,5-lactone on β-glucosidases is significantly stronger than that of D-glucose. researchgate.net This inhibition is a critical factor in processes like the enzymatic breakdown of lignocellulose, where the accumulation of aldonolactones generated by oxidative enzymes can impede the action of cellulolytic enzymes. researchgate.net While these studies focus on the D-isomer, the similar structure of this compound suggests it may exhibit analogous inhibitory properties on specific enzymes that recognize L-sugars.

The table below summarizes the kinetic effects of a typical non-competitive inhibitor.

| Parameter | Effect of Non-competitive Inhibitor | Rationale |

| Vmax (Maximum Velocity) | Decreases | The inhibitor binds to the enzyme or enzyme-substrate complex, reducing the concentration of active enzyme available for catalysis. |

| Km (Michaelis Constant) | Unchanged | The inhibitor does not compete with the substrate for the active site, so the enzyme's binding affinity for the substrate is not affected. |

| Binding Site | Allosteric Site | The inhibitor binds to a site on the enzyme distinct from the substrate-binding active site. |

Enzymes Catalyzing this compound Hydrolysis (e.g., Gluconolactonase)

The hydrolysis of the lactone ring of this compound to form L-gluconic acid is a crucial reaction in its metabolic pathway. This conversion can occur spontaneously in aqueous solutions, but it is often accelerated by specific enzymes. wikipedia.orgrsc.org The rate of spontaneous hydrolysis is influenced by factors such as heat and high pH. wikipedia.org

Enzymes that catalyze the hydrolysis of gluconolactones are known as gluconolactonases (EC 3.1.1.17). nih.gov These enzymes belong to the hydrolase family and specifically act on carboxylic ester bonds. rsc.org While much of the research has focused on gluconolactonases that act on the D-isomer, such as the aldonolactonase from Penicillium oxalicum which hydrolyzes D-glucono-1,5-lactone to D-gluconic acid, the existence of enzymes specific for L-lactones has been established. researchgate.net

A notable example is the discovery of an L-fucono-1,5-lactonase from Burkholderia multivorans. nih.gov This enzyme specifically catalyzes the hydrolysis of L-fucono-1,5-lactone, a compound structurally similar to this compound. nih.gov This finding strongly suggests the existence of analogous lactonases that are stereospecific for this compound, playing a role in its metabolism by preventing the accumulation of the lactone and driving the equilibrium towards the formation of L-gluconate.

The table below provides examples of enzymes involved in the hydrolysis of sugar lactones.

| Enzyme | Substrate | Product | Organism Source (Example) |

| Aldonolactonase | D-Glucono-1,5-lactone | D-Gluconic acid | Penicillium oxalicum researchgate.net |

| L-Fucono-1,5-lactonase | L-Fucono-1,5-lactone | L-Fuconate | Burkholderia multivorans nih.gov |

| Gluconolactonase | D-Glucono-1,5-lactone | D-Gluconic acid | Fungi, Bacteria rsc.orgnih.gov |

Oxidoreductases and Their Role in this compound Formation

The formation of this compound is an oxidation reaction, catalyzed by a class of enzymes known as oxidoreductases. These enzymes catalyze the transfer of electrons from a substrate (the electron donor) to an acceptor. In the context of this compound formation, an L-sugar serves as the substrate.

For many years, L-glucose was considered non-metabolizable. nih.gov However, a catabolic pathway for L-glucose was discovered in the bacterium Paracoccus laeviglucosivorans. nih.gov The first step in this pathway is the oxidation of L-glucose to produce this compound. This reaction is catalyzed by the enzyme scyllo-inositol dehydrogenase in an NAD+-dependent manner. nih.gov This discovery provided direct evidence of an oxidoreductase responsible for the formation of this compound in a biological system. nih.gov

This is analogous to the well-known formation of D-glucono-1,5-lactone from D-glucose, which is catalyzed by oxidoreductases such as glucose oxidase (EC 1.1.3.4) and glucose dehydrogenase (EC 1.1.1.47). nih.govmatthey.comresearchgate.net Glucose oxidase, for example, catalyzes the oxidation of β-D-glucose using molecular oxygen as an electron acceptor to produce D-glucono-δ-lactone and hydrogen peroxide. rsc.org

Other related oxidoreductases act on different L-sugar lactones. For instance, L-gulono-γ-lactone oxidase (GULO) is a key enzyme in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals, catalyzing the oxidation of L-gulono-1,4-lactone. nih.gov The enzymes responsible for these transformations belong to the broader family of aldonolactone oxidoreductases. nih.gov

The following table details key oxidoreductases involved in the formation of various sugar lactones.

| Enzyme | Substrate | Product | Cofactor/Acceptor | Organism Source (Example) |

| scyllo-Inositol Dehydrogenase | L-Glucose | This compound | NAD+ | Paracoccus laeviglucosivorans nih.gov |

| Glucose Oxidase | D-Glucose | D-Glucono-1,5-lactone | O2 | Penicillium cyaneo-fulvum nih.gov |

| Glucose Dehydrogenase | D-Glucose | D-Glucono-1,5-lactone | NAD(P)+ | Bacillus megaterium creative-enzymes.com |

| L-Gulono-γ-lactone Oxidase | L-Gulono-1,4-lactone | L-Ascorbic Acid | O2 | Animals (e.g., rat) nih.gov |

Advanced Derivatization and Chemical Modification of L Glucono 1,5 Lactone

Synthesis of L-Glucono-1,5-lactone Derivatives for Targeted Research

The polyhydroxy structure of glucono-1,5-lactone makes it an ideal starting material for creating derivatives with tailored properties for scientific investigation. By modifying its hydroxyl groups or using the lactone ring as a synthetic precursor, researchers have developed compounds with applications ranging from materials science to medicinal chemistry.

One notable area of research involves the synthesis of organogelators. In a study using the D-enantiomer, D-glucono-1,5-lactone was converted into D-glucono-1,4-lactone derivatives through esterification of all its hydroxyl groups with linear saturated fatty acids. This chemical modification induced a contraction of the six-membered ring to a five-membered one. The resulting fatty acid-modified gluconolactones were found to be effective low-molecular-weight organogelators, with their gelation ability being dependent on the length of the attached fatty acid chains. chemrxiv.org

In the field of medicinal chemistry, derivatives of D-glucono-1,5-lactone have been synthesized to create novel therapeutic agents. Researchers have designed and synthesized gold(I) complexes with potential anticancer and antileishmanial properties. The synthetic pathway involved using δ-D-gluconolactone to form hydrazides, which were then cyclized to produce oxadiazolidine-2-thione derivatives. These organic ligands were subsequently complexed with gold(I), yielding compounds that exhibited cytotoxic activity against cancer cells with IC50 values in the low micromolar range. researchgate.net Another study focused on creating inhibitors for human O-linked β-N-acetylglucosaminidase (hOGA), an enzyme relevant in several diseases. A series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones were prepared from D-glucosamine, showing potent nanomolar inhibition of the target enzyme. nih.gov

| Starting Material | Modification/Reaction | Derivative Class | Targeted Research Area | Reference |

|---|---|---|---|---|

| D-Glucono-1,5-lactone | Esterification with fatty acids, leading to ring contraction | Fatty acid-modified D-glucono-1,4-lactones | Materials Science (Organogelators) | chemrxiv.org |

| δ-D-Gluconolactone | Hydrazide formation, cyclization, and complexation with Gold(I) | Oxadiazolidine-2-thione derivatives and their Gold(I) complexes | Medicinal Chemistry (Anticancer, Antileishmanial) | researchgate.net |

| D-Glucosamine (precursor to gluconolactone (B72293) derivative) | Condensation with arenesulfonylhydrazines and oxidation | 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones | Enzyme Inhibition (hOGA inhibitors for disease research) | nih.gov |

Application of this compound in the Synthesis of Chiral Compounds

This compound, derived from the naturally occurring L-glucose, is a member of the "chiral pool"—a collection of abundant, enantiomerically pure compounds from nature that serve as valuable starting materials in stereoselective synthesis. abcr.comresearchgate.net The well-defined stereochemistry at multiple carbon centers within the gluconolactone ring makes it an excellent chiral synthon for constructing complex molecules with a specific three-dimensional architecture.

The strategy of using gluconolactone as a chiral building block involves leveraging its existing stereocenters to direct the formation of new ones, a process known as chirality transfer. The rigid lactone ring holds the hydroxyl groups in fixed spatial orientations, allowing for highly regio- and stereoselective reactions. For instance, acid-catalyzed isopropylidenation of D-glucono-1,5-lactone with 2,2-dimethoxypropane (B42991) can yield selectively protected intermediates. These intermediates can then undergo further transformations, such as reduction and oxidation sequences, to produce other chirally defined compounds. researchgate.net

Structure-Activity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity or physical properties. By synthesizing a series of analogues with systematic structural variations and evaluating their effects, researchers can identify key molecular features responsible for a desired function.

A clear example of a structure-property relationship is seen in the study of D-glucono-1,4-lactone derivatives modified with fatty acids. chemrxiv.org In this research, D-glucono-1,5-lactone was converted to a series of 2,3,5,6-tetra-O-acyl-D-glucono-1,4-lactones, where the acyl group varied in chain length. The study revealed a direct correlation between the length of the fatty acid chain and the gelation ability of the resulting compound in various organic solvents. This relationship is summarized in the table below.

| Derivative | Fatty Acid Chain Length | Gelation Ability |

|---|---|---|

| Esterified with Caprylic acid | 8 Carbons | Insoluble / No gelation |

| Esterified with Capric acid | 10 Carbons | Partial gelation in some solvents |

| Esterified with Lauric acid | 12 Carbons | Good gelation in some solvents |

| Esterified with Myristic acid | 14 Carbons | Good gelation in a wider range of solvents |

| Esterified with Palmitic acid | 16 Carbons | Excellent gelation ability |

| Esterified with Stearic acid | 18 Carbons | Excellent gelation ability |

*Data synthesized from findings reported in ChemRxiv. chemrxiv.org

The results indicated that longer fatty acid chains, specifically those from palmitic acid (16 carbons) and stearic acid (18 carbons), imparted superior gelation properties to the gluconolactone core. chemrxiv.org

In the context of biological activity, SAR studies have been extended to derivatives designed as enzyme inhibitors. For a series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazone analogues tested as hOGA inhibitors, the nature of the arenesulfonyl group was varied to probe its effect on inhibitory potency. The study found that incorporating a 1-naphthalenesulfonyl group resulted in the most potent inhibitor of hOGA, with a K_i value of 27 nM. nih.gov This demonstrates that modifications to substituents attached to the core gluconolactone structure can significantly modulate biological activity, providing critical insights for the rational design of more effective enzyme inhibitors.

Analytical Methodologies for L Glucono 1,5 Lactone in Complex Matrices

Chromatographic Techniques for L-Glucono-1,5-lactone Quantification

Chromatography is a cornerstone for the separation and quantification of this compound from intricate samples such as foods and biological fluids. Both high-performance liquid chromatography and gas chromatography offer robust solutions, each with specific advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. Due to the compound's lack of a strong chromophore, conventional UV-Vis detection can be challenging, necessitating the use of more universal or advanced detection methods, or pre-column derivatization. atamanchemicals.com

A method utilizing HPLC coupled with a Charged Aerosol Detector (CAD) has been developed for the determination of Glucono-δ-Lactone (a stereoisomer of this compound) in pharmaceutical substances. cmes.org CAD is a mass-based detector that provides a near-universal response for non-volatile and semi-volatile compounds, making it suitable for analytes lacking a UV chromophore. cmes.org The optimized conditions for such an analysis are detailed in the table below. cmes.org This method demonstrated good linearity and a low detection limit of 0.32 ng. cmes.org

For analysis in biological matrices like urine, a reversed-phase HPLC assay has been developed that involves a derivatization step. nih.gov In this procedure, gluconolactone (B72293) is derivatized with phenylisocyanate, allowing for subsequent sensitive detection. nih.gov The instability of the lactone in aqueous solutions presents a challenge; therefore, sample preparation and mobile phase composition are critical. researchgate.net Using mobile phases containing alcohol and acetonitrile (B52724) with a silica (B1680970) column can help to simultaneously quantify the lactone and its corresponding acid. researchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | Thermo Hypersil Gold Aq column (250 mm×4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile-water (9+1) |

| Flow Rate | 0.5 mL·min⁻¹ |

| Column Temperature | 30 ℃ |

| Injection Volume | 10 μL |

| Detector | Charged Aerosol Detector (CAD) |

| CAD Nebulization Temp. | 50 ℃ |

| CAD Carrier Gas Pressure | 427.5 kPa |

| Linearity Range | 1.05-22.5 mg·L⁻¹ |

| Detection Limit (3S/N) | 0.32 ng |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Since this compound is non-volatile, a derivatization step is required to convert it into a thermally stable and volatile analogue suitable for GC analysis. nih.gov

A common approach involves silylating the hydroxyl groups of the lactone. A method has been established for the determination of glucono-delta-lactone in various food products, including bread, jelly, and soybean curd. nih.gov The sample is first extracted with warm water, purified using a QAE-Sephadex A25 column, and then derivatized. The derivatizing agents used are a combination of pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS), which effectively convert the lactone into its trimethylsilyl (B98337) (TMS) derivative. nih.govnih.gov The subsequent separation is performed on a packed column with a stationary phase like 2% OV-17. nih.gov This method has shown high recovery rates and a low detection limit. nih.gov

| Parameter | Condition/Value |

|---|---|

| Derivatization | TMS derivative using Pyridine, BSTFA, TMCS |

| Stationary Phase | 2% OV-17 column |

| Column Temperature | 180 °C |

| Application | Bread, jelly, soybean curd |

| Recovery Range | 92 to 106% |

| Standard Deviation | 2.2 to 9.8% |

| Detection Limit | ~0.025% |

Spectroscopic Approaches for this compound Characterization

Spectroscopic methods are indispensable for the structural confirmation and identification of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed molecular-level information.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to determine the connectivity and stereochemistry of this compound. researchgate.net The chemical shifts and coupling constants of the protons provide detailed information about the conformation of the six-membered lactone ring. researchgate.net

NMR experiments on D-Glucono-1,5-lactone in D₂O have shown that the molecule exists in a specific conformation in solution. researchgate.netbmrb.io Advanced 2D NMR techniques such as TOCSY ([¹H,¹H]-Total Correlation Spectroscopy) and HSQC ([¹H,¹³C]-Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals definitively. bmrb.io

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 181.23 | - |

| C5 | 73.86 | - |

| C6 | 65.30 | - |

| H16 | - | 3.758 |

| H17 | - | 3.734 |

| H18 | - | 3.734 |

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to confirm its identity in complex mixtures. nih.gov It is often coupled with chromatographic techniques like LC or GC (LC-MS, GC-MS) for enhanced specificity.

Electron Ionization (EI) mass spectra of D-Glucono-1,5-lactone provide a characteristic fragmentation pattern that can be used as a fingerprint for identification. nist.gov Softer ionization techniques, such as Electrospray Ionization (ESI), are commonly used in LC-MS. For this compound, ESI-MS typically shows the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (178.14 g/mol ). nih.govnist.gov Tandem mass spectrometry (MS/MS or MS²) experiments can be performed on this precursor ion to generate fragment ions, which provides further structural confirmation. nih.govmassbank.eu

| Parameter | Value |

|---|---|

| MS Level | MS2 |

| Precursor Type | [M+H]⁺ |

| Precursor m/z | 179.53 |

| Ionization | ESI |

| Instrument Type | Flow-injection QqQ/MS |

Electrochemical Detection Methods for this compound

Electrochemical methods offer a promising avenue for the development of simple, rapid, and portable sensors for various analytes. nih.gov These techniques, such as amperometry and potentiometry, measure changes in electrical signals (current or potential) resulting from a chemical reaction involving the analyte. mdpi.com

While specific electrochemical sensors developed exclusively for this compound are not widely documented in the provided literature, the principles can be applied. A common strategy involves the use of a bioreceptor, typically an enzyme, that specifically interacts with the target analyte to produce or consume an electroactive species (e.g., H₂O₂, NADH). mdpi.com For instance, lactate (B86563) biosensors often use lactate oxidase or lactate dehydrogenase to catalyze the oxidation of lactate, which can be monitored electrochemically. nih.govencyclopedia.pub

A similar approach could be conceptualized for this compound. An enzyme such as gluconolactonase, which catalyzes the hydrolysis of the lactone to gluconate, could be coupled with gluconate dehydrogenase. The latter enzyme would oxidize gluconate, producing NADH, which is an electroactive molecule that can be detected amperometrically at an electrode surface. atamanchemicals.com The development of such a biosensor would involve immobilizing the enzymes on an electrode surface (e.g., screen-printed carbon, gold, or platinum electrodes) and optimizing parameters like pH, potential, and enzyme loading. nih.govmdpi.com This approach could provide a highly selective and sensitive method for lactone detection in various applications.

Biological and Biomedical Research Applications of L Glucono 1,5 Lactone

L-Glucono-1,5-lactone as a Research Tool in Enzyme Mechanism Studies

This compound and its related compounds are instrumental in the study of enzyme kinetics and mechanisms, often acting as inhibitors or substrates that help elucidate enzymatic function. Research has demonstrated that at a concentration of 1 mM, it functions as a complete inhibitor of the enzyme amygdalin (B1666031) beta-glucosidase. wikipedia.org This inhibitory action allows researchers to probe the active site and reaction mechanism of this and other related glycoside hydrolases.

The compound is also the substrate for a class of enzymes known as gluconolactonases, which catalyze its hydrolysis to gluconic acid. researchgate.net Structural and functional studies of these enzymes, such as PpgL from Pseudomonas aeruginosa, reveal important mechanistic details. researchgate.net For instance, many gluconolactonases that adopt a β-propeller fold require a divalent metal ion for their catalytic activity, a key finding for understanding the biochemical processes they mediate. researchgate.net The study of enzymes that hydrolyze related lactones, such as L-fucono-1,5-lactone, further provides a comparative framework for understanding the kinetics, like kcat and Km values, of lactone-hydrolyzing enzymes. nih.gov

| Enzyme Studied | Role of Lactone | Research Finding |

| Amygdalin beta-glucosidase | Inhibitor | This compound acts as a complete inhibitor at 1 mM concentrations. wikipedia.org |

| Gluconolactonase (e.g., PpgL) | Substrate | The enzyme catalyzes the hydrolysis of the lactone to gluconic acid, often requiring a divalent metal cofactor for activity. researchgate.net |

| L-fucose dehydrogenase | Product | The enzyme catalyzes the oxidation of L-fucose to L-fucono-1,5-lactone, a related compound used in mechanistic studies. nih.gov |

Exploration of this compound in Cellular Signaling Pathways

Recent research has implicated this compound (also referred to as GDL in studies) in the modulation of critical cellular signaling pathways, particularly those related to cell survival and stress response. A key finding is its ability to activate the Protein Kinase C epsilon (PKCε)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. nih.gov In both in vivo and in vitro models of myocardial ischemia/reperfusion, treatment with GDL was strongly associated with the activation of this pro-survival pathway. nih.gov

Further investigation using target prediction algorithms identified Protein Kinase C (PKC) as a primary molecular target for GDL. nih.gov Subsequent pharmacological and immunofluorescence studies confirmed that GDL activates PKCε, which in turn leads to the activation of ERK, conferring cardioprotective effects. nih.gov This positions this compound as a potent activator of PKCε and a useful chemical probe for studying the downstream effects of the PKCε-ERK signaling cascade. nih.gov

| Signaling Pathway | Key Protein Component | Observed Effect of GDL | Research Model |

| PKCε/ERK | Protein Kinase C epsilon (PKCε) | Activation | Mouse heart tissue nih.gov |

| PKCε/ERK | Extracellular Signal-Regulated Kinase (ERK) | Activation | Mouse heart tissue and neonatal rat cardiomyocytes nih.gov |

Investigations into this compound's Role in Oxidative Stress Research

This compound has long been regarded as a free radical scavenger, and contemporary studies have provided specific evidence for its role in mitigating oxidative stress. nih.gov In research using models of ischemia/reperfusion injury, GDL treatment significantly decreased levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative stress, in both serum and heart tissue. nih.gov

Furthermore, in vitro studies have examined the antioxidative properties of GDL against damage induced by the potent oxidant peroxynitrite (ONOO⁻). nih.gov When human plasma was exposed to peroxynitrite, GDL was shown to protect plasma proteins and lipids. nih.gov Specifically, it effectively decreased the formation of 3-nitrotyrosine (a marker of protein damage by nitration) and inhibited peroxynitrite-induced lipid peroxidation. nih.gov The compound also helped preserve the levels of protein thiol groups, which are susceptible to oxidative damage. nih.gov These findings underscore the utility of this compound in research focused on the mechanisms of oxidative damage and the potential for protective interventions.

| Oxidative Stress Parameter | Research System | Observed Effect of this compound |

| Malondialdehyde (MDA) Levels | Mouse model of ischemia/reperfusion nih.gov | Decreased levels in both serum and heart tissue. nih.gov |

| 3-Nitrotyrosine (3-NT) Formation | In vitro human plasma exposed to peroxynitrite nih.gov | Effectively decreased formation. nih.gov |

| Lipid Peroxidation | In vitro human plasma exposed to peroxynitrite nih.gov | Inhibited peroxynitrite-induced peroxidation. nih.gov |

| Protein Thiol (-SH) Groups | In vitro human plasma exposed to peroxynitrite nih.gov | Significantly higher levels were maintained in the presence of the compound. nih.gov |

Studies on this compound in Specific Disease Models

The biological activities of this compound have been investigated in specific preclinical disease models, yielding insights into its potential influence on pathophysiology.

In a mouse model of myocardial ischemia/reperfusion (I/R) injury, administration of GDL demonstrated significant cardioprotective effects. nih.gov The treatment led to a reduction in myocardial infarct size, a decrease in the release of cardiac injury markers, and diminished apoptosis within the heart tissue. nih.gov Additionally, GDL was found to decrease the incidence of reperfusion-induced arrhythmias. nih.gov

In a different context, this compound was studied in a model for diabetes mellitus using spontaneously diabetic, insulin-dependent BB/Edinburgh rats. nih.gov This research explored the process of nonenzymatic glycation, a key factor in diabetic complications. The study demonstrated that this compound, as an oxidized analogue of glucose, is a potent glycating agent. nih.gov Intravenous administration to the rats significantly increased the glycation of hemoglobin compared to the administration of an identical dose of glucose. nih.gov This finding supports the hypothesis that oxidized monosaccharides are involved in the nonenzymatic glycation of proteins, a process central to the pathology of diabetic complications. nih.gov

| Disease Model | Animal Model | Key Research Findings |

| Myocardial Ischemia/Reperfusion Injury | Mouse | Attenuated injury, decreased infarct size, reduced release of cardiac injury markers, and decreased apoptosis and arrhythmias. nih.gov |

| Diabetes Mellitus | Spontaneously diabetic BB/Edinburgh rat | Significantly increased the nonenzymatic glycation of hemoglobin in vivo. nih.gov |

Future Directions and Interdisciplinary Research on L Glucono 1,5 Lactone

Integration of Omics Technologies in L-Glucono-1,5-lactone Research

The comprehensive analysis of biological systems at the molecular level, facilitated by omics technologies, offers a powerful lens through which to study this compound. nih.gov These technologies can provide a holistic view of the metabolic and regulatory networks involved in its biosynthesis and biological effects, moving beyond traditional, often time-consuming "black box" optimization methods. nih.gov

Genomics and Transcriptomics: The genetic blueprints of microorganisms like Aspergillus niger, a primary producer of gluconic acid (the precursor to the lactone), can be analyzed to identify and engineer key enzymes such as glucose oxidase. usda.gov Transcriptomics, particularly through methods like RNA-seq, can reveal how the expression of genes involved in the glucose oxidation pathway is regulated by environmental conditions. mdpi.com This knowledge can be used to engineer microbial strains or optimize fermentation conditions to maximize the yield of this compound.

Proteomics: This technology focuses on the entire set of proteins in a cell. In the context of this compound, proteomics can be used to quantify the expression levels of enzymes directly involved in its synthesis. It can also help identify post-translational modifications, such as glycosylation, which can be crucial for the folding and function of excretory proteins and enzymes in fungi. mdpi.com

Metabolomics: As a direct measure of phenotype, metabolomics can provide a detailed snapshot of the metabolic state of a production organism. This approach can be used to track the flow of carbon from glucose to this compound and identify any metabolic bottlenecks or competing pathways that divert resources. nih.gov By analyzing the intracellular and extracellular metabolites, researchers can gain a more complete understanding of the fermentation process, leading to more targeted and effective optimization strategies. nih.govnih.gov

The integration of these multi-omics datasets can provide a comprehensive, systems-level understanding, facilitating the development of highly efficient and robust bioprocesses for this compound production. mdpi.com

Advanced Computational Modeling and Simulation of this compound Interactions

Computational chemistry provides powerful tools to investigate the properties and interactions of this compound at an atomic level. These in silico methods can guide experimental work and provide insights that are difficult to obtain through laboratory techniques alone.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in aqueous solutions over time. This can be used to study its hydrolysis into gluconic acid, a key characteristic of the molecule. nih.govresearchgate.net Such simulations can elucidate the influence of factors like pH and temperature on the hydrolysis rate and the equilibrium between the lactone and acid forms. wikipedia.org Furthermore, MD simulations can explore how the molecule interacts with the complex hydrogen-bonded structure of water, which is crucial for understanding its solution properties. researchgate.net

Enzyme-Inhibitor Docking and Simulation: this compound is known to inhibit certain enzymes, such as protein kinase C and amygdalin (B1666031) beta-glucosidase. wikipedia.orgusbio.net Molecular docking can predict the preferred binding orientation of the lactone within the active site of an enzyme. Subsequent MD simulations can then be used to analyze the stability of this binding and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the inhibitory activity. This detailed understanding can aid in the design of more potent and specific inhibitors.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic structure and reactivity of this compound with high accuracy. These calculations can help explain its chemical properties, such as its susceptibility to hydrolysis and its interaction with metal ions. usbio.nethmdb.ca

| Computational Method | Potential Application in this compound Research | Research Question Addressed |

| Molecular Dynamics (MD) | Simulating the autohydrolysis of the lactone in water. | How do temperature and pH affect the rate of conversion to gluconic acid? |

| Molecular Docking | Predicting the binding mode of this compound to enzyme active sites. | What is the structural basis for its inhibitory effect on specific enzymes? |

| Quantum Mechanics (QM) | Calculating the electronic properties and reaction energetics. | What is the precise molecular mechanism of lactone ring-opening? |

| Integrated Omics Analysis | Correlating gene expression with metabolite production in fermentation. | Which genes should be targeted for metabolic engineering to improve yield? |

Novel Biotechnological Avenues for this compound Production and Application

Future research is set to revolutionize both the production and application of this compound through modern biotechnology, focusing on metabolic engineering and the development of novel biomaterials.

Advances in Production:

Metabolic Engineering: The principles of metabolic engineering can be applied to various microbial cell factories, such as Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum, to enhance the production of this compound. jbei.orgsemanticscholar.org Strategies could include the overexpression of key enzymes like glucose oxidase, the elimination of competing metabolic pathways to redirect carbon flux towards the product, and the optimization of cofactor regeneration. nih.gov

Recombinant Enzyme Technology: The gene encoding glucose oxidase can be cloned and expressed in high-producing host organisms like Pichia pastoris. nih.gov This allows for the large-scale, controlled production of the enzyme for use in biocatalytic processes.

Enzyme Immobilization: Immobilizing glucose oxidase on solid supports can improve its stability and allow for its reuse in continuous production systems. researchgate.net This approach can reduce production costs and simplify downstream processing.

Novel Applications:

Drug Delivery Systems: A significant novel application lies in the field of nanomedicine. A highly branched, biodegradable polymer, poly(glucono-δ-lactone) (PGDL), has been synthesized through the ring-opening polymerization of the lactone. nih.gov This polymer can self-assemble into stable nanoparticles capable of encapsulating anticancer drugs like 5-fluorouracil. nih.gov

Controlled Release: Studies have shown that these PGDL nanoparticles exhibit a controlled release of their payload without an initial burst, which is a common problem in other systems. nih.gov Notably, the drug release is enhanced at the lower pH characteristic of tumor microenvironments, suggesting a potential for targeted therapy. nih.gov

Biocompatibility: Crucially, cell viability assays have indicated that the PGDL polymer itself shows no signs of toxicity to human cells, highlighting its potential as a safe and effective drug delivery vehicle. nih.gov

| PGDL Nanoparticle Characteristics (for 5-FU delivery) | |

| Polymer Source | Ring-opening polymerization of glucono-δ-lactone |

| Payload | 5-fluorouracil (anticancer agent) |

| Release Mechanism | Non-Fickian, enhanced at tumoral pH |

| Biocompatibility | No toxicity observed in ovarian carcinoma and macrophage cell lines |

| Potential Application | Targeted cancer therapy |

| Data sourced from a study on poly(glucono-δ-lactone) based nanocarriers. nih.gov |

This research into PGDL-based nanocarriers represents a paradigm shift, transforming a traditional food additive into a sophisticated platform for advanced biomedical applications. nih.gov

Q & A

Q. What are the established synthetic pathways for L-Glucono-1,5-lactone, and which analytical techniques are critical for confirming its structural integrity?

this compound is synthesized via multi-step chemical or enzymatic routes. The chemical pathway involves oxidizing D-glucose to D-gluconic acid, followed by reduction and dehydration to form intermediates like L-glucono-1,4-lactone, which is then oxidized to the final product . Enzymatic methods use dehydrogenases (e.g., LgdA) to catalyze the oxidation of L-glucose to this compound . Structural confirmation relies on NMR for stereochemical analysis, X-ray crystallography for resolving binding interactions (e.g., with scyllo-inositol dehydrogenase) , and HPLC for purity assessment .

Q. How does pH influence the stability of this compound in aqueous solutions, and what precautions are necessary during experimental storage?

this compound hydrolyzes spontaneously in neutral or alkaline aqueous solutions to form gluconic acid, with stability dependent on pH and temperature . To mitigate hydrolysis, store the compound in anhydrous solvents (e.g., DMSO) at -20°C, or use buffered solutions at acidic pH (≤5.0) for short-term experiments . Solubility in PBS (842.03 mM) and saline-based mixtures (≥14.03 mM) should be considered for in vivo applications .

Advanced Research Questions

Q. What strategies are employed in X-ray crystallography to resolve the binding mechanisms of this compound with dehydrogenase enzymes?

Co-crystallization with enzymes like scyllo-inositol dehydrogenase involves soaking native crystals in substrate solutions (e.g., 25 mM NAD+ and 100 mM this compound) to form stable complexes . Diffraction data are collected at synchrotron beamlines (e.g., 0.98 Å wavelength at Photon Factory BL-17A) , followed by refinement using software like REFMAC and Coot . Structural insights reveal hydrogen-bonding interactions between the lactone’s hydroxyl groups and active-site residues (e.g., Arg178 in Paracoccus laeviglucosivorans) .

Q. How can researchers reconcile discrepancies between chemical and enzymatic synthesis yields of this compound in metabolic studies?

Chemical synthesis often achieves higher yields (e.g., via D-glucose oxidation ), but lacks stereospecificity compared to enzymatic routes using dehydrogenases . Methodological optimization includes screening cofactors (e.g., NADP+ vs. NAD+) and reaction conditions (pH, temperature). Conflicting data on yield and purity should be addressed using isotopic labeling (e.g., -glucose) to track intermediates and validate pathways .

Q. What methodological approaches are used to investigate the role of this compound in NADPH generation within the pentose phosphate pathway?

The lactone is an intermediate in the oxidative phase of the pentose phosphate pathway. Researchers employ enzyme-coupled assays (e.g., glucose-6-phosphate dehydrogenase activity) to quantify NADPH production . Isotopic tracing with -labeled glucose and LC-MS/MS can monitor flux through competing pathways . Structural studies of enzyme-ligand complexes (e.g., scyllo-inositol dehydrogenase) further elucidate substrate specificity .

Q. How do mutations in scyllo-inositol dehydrogenase affect the catalytic efficiency of this compound formation, and what structural insights support these findings?

Mutagenesis studies (e.g., R178A substitution in Paracoccus laeviglucosivorans) reveal reduced catalytic activity due to disrupted hydrogen bonding with the lactone’s C1-hydroxyl group . Structural comparisons of wild-type and mutant enzymes (PDB codes: 5YAB, 5YAP) show altered binding pocket geometry, validated by molecular dynamics simulations and kinetic assays ( analysis) .

Methodological Considerations

- Contradiction Analysis : Conflicting data on synthesis routes (chemical vs. enzymatic) highlight the need for rigorous stereochemical validation via chiral chromatography or optical rotation measurements .

- Experimental Design : For enzyme kinetics, use stopped-flow spectrophotometry to capture rapid lactone formation and hydrolysis rates .

- Data Interpretation : Combine crystallographic data (e.g., B-factor analysis) with functional assays to distinguish catalytically critical residues from structural ones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。